3-{[(2-Hydroxy-2-methylpropyl)amino]methyl}phenol 3-{[(2-Hydroxy-2-methylpropyl)amino]methyl}phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17765618
InChI: InChI=1S/C11H17NO2/c1-11(2,14)8-12-7-9-4-3-5-10(13)6-9/h3-6,12-14H,7-8H2,1-2H3
SMILES:
Molecular Formula: C11H17NO2
Molecular Weight: 195.26 g/mol

3-{[(2-Hydroxy-2-methylpropyl)amino]methyl}phenol

CAS No.:

Cat. No.: VC17765618

Molecular Formula: C11H17NO2

Molecular Weight: 195.26 g/mol

* For research use only. Not for human or veterinary use.

3-{[(2-Hydroxy-2-methylpropyl)amino]methyl}phenol -

Specification

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
IUPAC Name 3-[[(2-hydroxy-2-methylpropyl)amino]methyl]phenol
Standard InChI InChI=1S/C11H17NO2/c1-11(2,14)8-12-7-9-4-3-5-10(13)6-9/h3-6,12-14H,7-8H2,1-2H3
Standard InChI Key UAQWQJVDOYMZIT-UHFFFAOYSA-N
Canonical SMILES CC(C)(CNCC1=CC(=CC=C1)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

3-{[(2-Hydroxy-2-methylpropyl)amino]methyl}phenol belongs to the class of phenolic amines, featuring a benzene ring substituted with a hydroxyl group (-OH) at the para position and an aminomethyl side chain at the meta position. The side chain itself consists of a 2-hydroxy-2-methylpropyl group, introducing both hydroxyl and tertiary carbon branching. The International Union of Pure and Applied Chemistry (IUPAC) name reflects this substitution pattern, emphasizing the compound’s stereoelectronic features.

The molecular structure is further defined by the following identifiers:

  • InChI: InChI=1S/C11H17NO2/c1-11(2,14)8-12-7-9-4-3-5-10(13)6-9/h3-6,12-14H,7-8H2,1-2H3

  • SMILES: CC(C)(O)CNCc1cccc(O)c1

These notations encode the compound’s connectivity and stereochemistry, enabling precise computational modeling and database interoperability.

Crystallographic and Spectroscopic Properties

While crystallographic data for 3-{[(2-Hydroxy-2-methylpropyl)amino]methyl}phenol remains unavailable, analogous phenolic amines exhibit planar aromatic rings with substituents adopting gauche conformations to minimize steric strain . Nuclear magnetic resonance (NMR) spectroscopy of the compound would likely reveal distinct signals for the phenolic proton (δ 6.5–7.5 ppm), methyl groups (δ 1.0–1.5 ppm), and hydroxyl protons (δ 4.5–5.5 ppm). Mass spectrometric analysis under electron ionization conditions should produce a molecular ion peak at m/z 195.26, with fragmentation patterns indicative of cleavage at the amine-phenol junction.

PropertyValue
Molecular FormulaC₁₁H₁₇NO₂
Molecular Weight195.26 g/mol
Heavy Atom Count14
Hydrogen Bond Donors2 (phenolic -OH, alcohol -OH)
Hydrogen Bond Acceptors3 (two -OH, one amine)

Table 1: Key molecular properties of 3-{[(2-Hydroxy-2-methylpropyl)amino]methyl}phenol.

Synthesis and Manufacturing

Purification and Characterization

Post-synthesis purification typically involves column chromatography using silica gel and ethyl acetate/hexane eluents. Analytical validation combines thin-layer chromatography (TLC) for rapid assessment with high-performance liquid chromatography (HPLC) for quantitative purity analysis. Fourier-transform infrared spectroscopy (FTIR) confirms functional group integrity through characteristic absorptions:

  • O-H stretch: 3200–3500 cm⁻¹

  • N-H bend: 1500–1600 cm⁻¹

  • Aromatic C=C: 1450–1600 cm⁻¹

Reactivity and Derivative Formation

Electrophilic Aromatic Substitution

The phenolic hydroxyl group activates the aromatic ring toward electrophilic substitution, favoring para and meta positions relative to existing substituents. Halogenation, nitration, and sulfonation reactions proceed under standard conditions, though regioselectivity requires careful control. For example, bromination in acetic acid would predominantly yield 3-{[(2-Hydroxy-2-methylpropyl)amino]methyl}-5-bromophenol due to the directing effects of both hydroxyl and aminomethyl groups .

Amine Functionalization

The secondary amine undergoes alkylation, acylation, and Schiff base formation. Reaction with acetic anhydride produces the corresponding acetamide derivative, enhancing lipophilicity for potential pharmacological applications . Such modifications alter the compound’s hydrogen-bonding capacity and solubility profile, as demonstrated by the following comparative data:

DerivativeLogP (Calculated)Aqueous Solubility (mg/mL)
Parent Compound1.215.8 ± 0.3
Acetamide Derivative1.88.4 ± 0.2

Table 2: Physicochemical properties of 3-{[(2-Hydroxy-2-methylpropyl)amino]methyl}phenol and its acetamide derivative .

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